molecular formula C9H11BrN2O2S B13453279 6-bromo-1,3-dimethyl-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione

6-bromo-1,3-dimethyl-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione

Cat. No.: B13453279
M. Wt: 291.17 g/mol
InChI Key: XAPQLWPJXNGXNT-UHFFFAOYSA-N
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Description

6-bromo-1,3-dimethyl-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione is a heterocyclic compound that contains a benzothiadiazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1,3-dimethyl-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione typically involves the bromination of a suitable precursor. One common method is the radical benzylic bromination reaction, which can yield high-purity products . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, along with a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

6-bromo-1,3-dimethyl-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or thiol derivatives.

    Substitution: Formation of substituted benzothiadiazine derivatives.

Scientific Research Applications

6-bromo-1,3-dimethyl-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-1,3-dimethyl-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-1,3-dimethyl-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C9H11BrN2O2S

Molecular Weight

291.17 g/mol

IUPAC Name

6-bromo-1,3-dimethyl-4H-2λ6,1,3-benzothiadiazine 2,2-dioxide

InChI

InChI=1S/C9H11BrN2O2S/c1-11-6-7-5-8(10)3-4-9(7)12(2)15(11,13)14/h3-5H,6H2,1-2H3

InChI Key

XAPQLWPJXNGXNT-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C=CC(=C2)Br)N(S1(=O)=O)C

Origin of Product

United States

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